molecular formula C8H16N2O2 B1321204 N-methyl-3-morpholin-4-ylpropanamide CAS No. 344772-76-5

N-methyl-3-morpholin-4-ylpropanamide

Cat. No.: B1321204
CAS No.: 344772-76-5
M. Wt: 172.22 g/mol
InChI Key: PPDBBEIMLYUYOA-UHFFFAOYSA-N
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Description

N-methyl-3-morpholin-4-ylpropanamide is a chemical compound with the molecular formula C8H16N2O2. It is known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a morpholine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-morpholin-4-ylpropanamide typically involves the reaction of morpholine with N-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and distillation, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-morpholin-4-ylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-methyl-3-morpholin-4-ylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-3-morpholin-4-ylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-morpholin-4-ylpropanamide
  • N-ethyl-3-morpholin-4-ylpropanamide
  • N-methyl-3-piperidin-4-ylpropanamide

Uniqueness

N-methyl-3-morpholin-4-ylpropanamide is unique due to its specific structural features, such as the presence of a morpholine ring and a methyl group. These features confer distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

N-methyl-3-morpholin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-8(11)2-3-10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDBBEIMLYUYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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